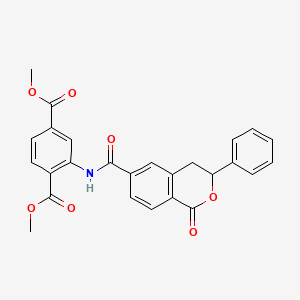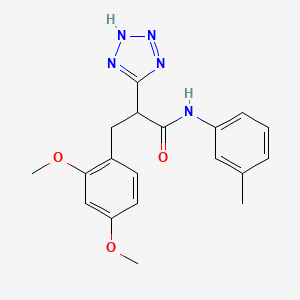
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, more commonly known as DMP-MTP, is a synthetic compound of interest in the field of medicinal chemistry. It has been studied for its potential applications in scientific research, drug development, and drug delivery. DMP-MTP is a member of the benzotetrazole family, a group of compounds with a wide range of biological and pharmacological activities.
科学的研究の応用
DMP-MTP has been studied for its potential applications in scientific research, drug development, and drug delivery. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX). It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, DMP-MTP has been studied for its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system.
作用機序
The mechanism of action of DMP-MTP is not yet fully understood. However, it is believed to be related to its ability to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX). In addition, DMP-MTP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of DMP-MTP have been studied in several animal models. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, DMP-MTP has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). In addition, DMP-MTP has been found to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS). Finally, DMP-MTP has been found to reduce the inflammatory response in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
実験室実験の利点と制限
The advantages of using DMP-MTP in laboratory experiments include its high solubility in aqueous solutions, its stability in a wide range of pH values, and its ability to cross the blood-brain barrier. Additionally, DMP-MTP has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX).
However, there are some limitations to using DMP-MTP in laboratory experiments. For example, it is not yet known how DMP-MTP interacts with other drugs, and it is not yet known if it has any long-term toxic effects. Additionally, the mechanism of action of DMP-MTP is not yet fully understood, and further research is needed to elucidate its effects.
将来の方向性
There are several potential future directions for DMP-MTP. For example, further research is needed to determine the mechanism of action of DMP-MTP and to study its long-term toxic effects. Additionally, DMP-MTP could be studied for its potential applications in drug delivery and drug development. Finally, DMP-MTP could be studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities.
合成法
The synthesis of DMP-MTP is a multi-step process. It begins with the reaction of 3-methylbenzaldehyde with 2,4-dimethoxybenzoyl chloride to form 3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-chloropropanamide. This is then converted to the corresponding amide by reacting it with 5-amino-1H-tetrazole. This reaction is carried out in a solvent such as acetonitrile, and the product is isolated by filtration. Finally, the product is purified by recrystallization.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-4-6-14(9-12)20-19(25)16(18-21-23-24-22-18)10-13-7-8-15(26-2)11-17(13)27-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFAXSHNFIPCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)
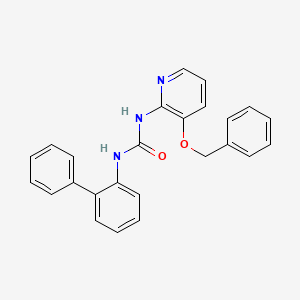
![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)
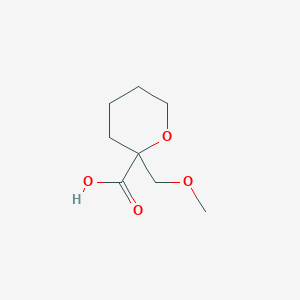
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)
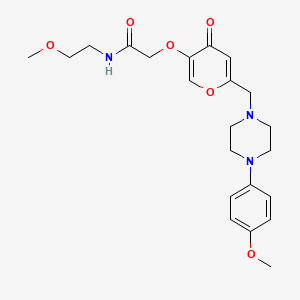
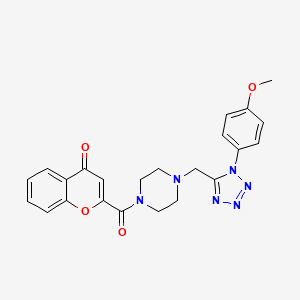

![(2-Bromophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2943963.png)

![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)
![(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2943966.png)
